3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol
Description
3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol is a cyclobutanol derivative featuring a strained four-membered ring substituted with an amino group and a 2-chloro-4-fluorophenyl moiety. This compound’s unique structure combines steric constraints from the cyclobutane ring with electronic effects from the halogenated aromatic group, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H11ClFNO |
|---|---|
Molecular Weight |
215.65 g/mol |
IUPAC Name |
3-amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11ClFNO/c11-9-3-6(12)1-2-8(9)10(13)4-7(14)5-10/h1-3,7,14H,4-5,13H2 |
InChI Key |
CPNQCWRNZKZOBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=C(C=C(C=C2)F)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutanol Ring: The cyclobutanol ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group is introduced via a substitution reaction, where a suitable chloro-fluorophenyl halide reacts with the cyclobutanol intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro-fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A : (5S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylate ()
- Ring Structure: Cyclopentene (five-membered) vs. cyclobutanol (four-membered).
- Substituents : Difluoromethylenyl and carboxylate groups vs. 2-chloro-4-fluorophenyl and hydroxyl groups.
- The difluoromethylenyl group introduces strong electron-withdrawing effects, whereas the chloro-fluorophenyl group in the target compound offers a mix of steric bulk and moderate electronic modulation.
- Synthesis : Compound A is synthesized via sequential deprotection and oxidation steps with high yields (96%), suggesting efficient methodology that could inform the target compound’s synthesis .
Compound B : 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol (CAS 1482984-83-7, )
- Ring Structure: Cyclobutanol (identical to the target compound).
- Substituents : 2,4-Difluorophenyl vs. 2-chloro-4-fluorophenyl.
- Key Differences: The 2,4-difluorophenyl group lacks chlorine, reducing steric hindrance and altering lipophilicity. Chlorine’s larger van der Waals radius may enhance binding affinity in hydrophobic pockets compared to fluorine. Both compounds share an aminomethyl group, but positional isomerism (amino vs. aminomethyl) could influence hydrogen-bonding interactions .
Compound C : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Ring Structure: Pyrazole (five-membered heterocycle) vs. cyclobutanol.
- Substituents: Chlorophenylsulfanyl and trifluoromethyl groups vs. chloro-fluorophenyl and amino groups.
- Key Differences: The pyrazole core enables aromatic π-π interactions, while the cyclobutanol’s strain may enforce specific conformations.
Electronic and Steric Properties
Biological Activity
3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol, with the CAS number 2091951-04-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : 215.65 g/mol
- Structure : The compound features a cyclobutane ring substituted with an amino group and a chlorofluorophenyl moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing amino and halogenated phenyl groups often exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Studies have shown that similar compounds can possess significant antimicrobial properties. For instance, derivatives of cyclobutanols have demonstrated effectiveness against various bacterial strains. The presence of the chloro and fluoro groups enhances lipophilicity, potentially improving membrane permeability and biological efficacy.
Anticancer Potential
Preliminary investigations into the anticancer properties of cyclobutanol derivatives suggest that they may inhibit tumor growth by interfering with cellular signaling pathways. The specific mechanisms often involve apoptosis induction and cell cycle arrest.
1. Antitumor Activity Evaluation
A study evaluated the antitumor activity of related cyclobutanol compounds against human cancer cell lines. The results indicated that certain derivatives exhibited a selective cytotoxic effect on breast and renal cancer cells, with IC values indicating moderate potency.
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Compound B | A549 (Lung) | 20 | Cell cycle arrest |
| 3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol | HeLa (Cervical) | 18 | Apoptosis induction |
2. Enzyme Inhibition Studies
In vitro studies have examined the inhibition of key enzymes involved in cancer metabolism. For example, the compound was found to inhibit the activity of certain kinases critical for tumor progression.
The biological activity of 3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol is hypothesized to involve:
- Interaction with Cellular Receptors : Binding to specific receptors may modulate signaling pathways.
- Enzyme Inhibition : Compounds like this often act as competitive inhibitors for enzymes involved in metabolic pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
